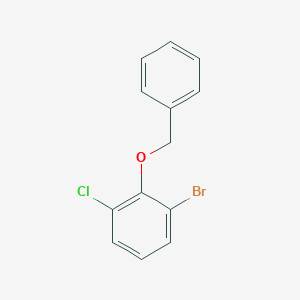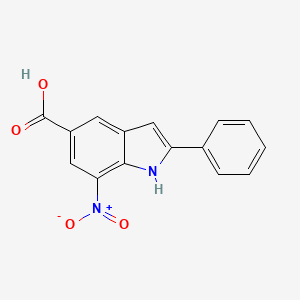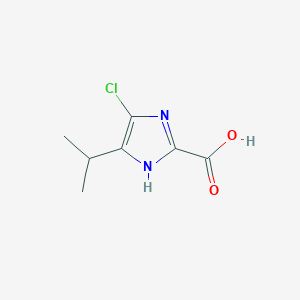
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 1171125-20-4 . It has a molecular weight of 233.06 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is 1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10) . The compound has a molecular formula of C7H9BrN2O2 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate are not available, imidazole compounds are known to form coordination compounds with Co (2+), which can inhibit photosynthetic electron flow and ATP-synthesis .Physical And Chemical Properties Analysis
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 233.06 and a molecular formula of C7H9BrN2O2 .Scientific Research Applications
- The compound’s structural features make it suitable for targeting specific enzymes, receptors, or proteins. For instance, imidazole-containing drugs like metronidazole and omeprazole have proven clinical efficacy .
Medicinal Chemistry and Drug Development
These applications highlight the versatility of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in diverse scientific contexts. Further research and exploration will uncover additional uses and potential breakthroughs. If you’d like more information on any specific application, feel free to ask .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have multiple effects at the molecular and cellular level
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c
properties
IUPAC Name |
ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJIHIQCNQSAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)




![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)



